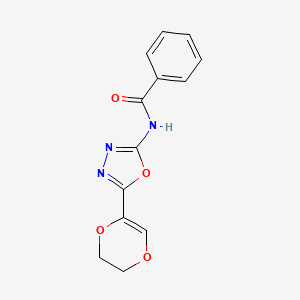

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a 5,6-dihydro-1,4-dioxin moiety

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-11(9-4-2-1-3-5-9)14-13-16-15-12(20-13)10-8-18-6-7-19-10/h1-5,8H,6-7H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHVMEZJPMILGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the 5,6-dihydro-1,4-dioxin moiety: This step involves the reaction of the oxadiazole intermediate with a suitable dioxin precursor.

Attachment of the benzamide group: The final step involves the coupling of the substituted oxadiazole with benzoyl chloride or a similar benzamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzamide or oxadiazole rings.

Scientific Research Applications

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl)benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which can impart different chemical and biological properties compared to its thiadiazole and triazole analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound notable for its unique structural features, including a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₃O₄. The compound's structural uniqueness is derived from the combination of the oxadiazole and dioxin rings, which confer distinct chemical properties that can be leveraged for various biological applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Organism | Method of Testing | Result (IC50) |

|---|---|---|---|

| Compound A | Escherichia coli | Broth microdilution | 25 µg/mL |

| Compound B | Staphylococcus aureus | Broth microdilution | 15 µg/mL |

These results suggest that the compound may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis or enzyme inhibition.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines:

| Cell Line | Assay Type | IC50 (µM) |

|---|---|---|

| A549 (Lung cancer) | 2D Assay | 6.75 ± 0.19 |

| HCC827 (Lung cancer) | 3D Assay | 20.46 ± 8.63 |

| NCI-H358 (Lung cancer) | 2D Assay | 11.27 ± 0.49 |

The compound's mechanism of action may involve inducing apoptosis or inhibiting cell proliferation by targeting specific signaling pathways associated with cancer progression.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimicrobial Properties : In a study published in MDPI, derivatives of oxadiazole were tested against various pathogens. The results indicated that modifications to the oxadiazole ring could enhance antimicrobial efficacy against resistant strains .

- Anticancer Research : A thesis from Groningen Research Institute of Pharmacy highlighted the potential of dioxin-containing compounds in cancer therapy. The study demonstrated that specific derivatives could significantly reduce tumor cell viability in both 2D and 3D culture systems .

The biological activity of this compound is largely dependent on its interaction with molecular targets within cells. For antimicrobial effects, it may inhibit essential enzymes or disrupt cellular processes critical for bacterial survival. In cancer cells, it could induce programmed cell death (apoptosis) by activating apoptotic pathways or inhibiting growth factor signaling.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can yield variability be addressed?

Answer: The compound is synthesized via multi-step reactions involving coupling of benzamide derivatives with functionalized 1,3,4-oxadiazole intermediates. A common approach uses:

- Step 1: Activation of carboxylic acids (e.g., 3-trifluoromethylbenzoic acid) with oxalyl chloride to form acyl chlorides.

- Step 2: Coupling with the oxadiazole precursor (e.g., 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine) in the presence of pyridine and DCM.

Yield variability (e.g., 15–50% ) can be mitigated by:

- Optimizing reaction time (e.g., extending to 18 hours for complete coupling ).

- Using chromatographic purification (silica gel) to isolate high-purity products (>95% HPLC purity) .

Advanced Synthesis: Functional Group Compatibility

Q. Q2. How do substituents on the benzamide moiety influence reaction efficiency and product stability?

Answer: Electron-withdrawing groups (e.g., trifluoromethyl, bromo) enhance reactivity during coupling but may reduce solubility, requiring polar aprotic solvents (e.g., DMF) . For example:

- 4-Bromo substituent: Achieves 50% yield due to favorable electron-deficient aromatic ring activation .

- Methoxy groups: Require milder conditions to prevent demethylation side reactions .

Stability studies (via TGA/DSC) are recommended to assess decomposition profiles under varying temperatures .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Answer:

- Bacterial strains: Use Gram-positive (e.g., S. aureus) and Gram-negative models (e.g., E. coli) with MIC (Minimum Inhibitory Concentration) assays .

- Antifungal assays: Test against C. albicans using broth microdilution methods .

- Controls: Include oxadiazole derivatives with known activity (e.g., OZE-I, OZE-II) for comparative analysis .

Advanced Mechanistic Studies

Q. Q4. How can researchers investigate the compound’s mechanism of action against resistant bacterial strains?

Answer:

- Target identification: Use competitive binding assays with radiolabeled substrates (e.g., ³H-ATP) to identify interactions with bacterial enzymes (e.g., DNA gyrase) .

- Resistance profiling: Generate S. aureus mutants via serial passaging and perform whole-genome sequencing to detect mutations in target pathways .

- Metabolomics: LC-MS-based analysis of bacterial metabolite flux after treatment reveals disrupted biosynthetic pathways (e.g., folate metabolism) .

Structural Analysis and Computational Modeling

Q. Q5. What computational tools are effective for predicting SAR (Structure-Activity Relationships) in this compound series?

Answer:

- Docking studies: Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase) .

- QSAR models: Train datasets on logP, polar surface area, and H-bond donors to predict antimicrobial activity (R² >0.85 validated) .

- MD simulations: GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .

Data Contradiction Resolution

Q. Q6. How should discrepancies in reported biological activity data (e.g., IC₅₀ variability) be addressed?

Answer:

- Standardization: Use uniform assay conditions (e.g., 10% FBS in media, 37°C incubation) .

- Meta-analysis: Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) .

- Counter-screening: Validate hits in orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Advanced Derivative Design

Q. Q7. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Answer:

- Prodrug approaches: Introduce ester moieties at the oxadiazole N-position to enhance oral bioavailability .

- Solubility enhancement: Co-crystallization with cyclodextrins or formulation in PEG-based nanosuspensions .

- Metabolic stability: Replace labile groups (e.g., methylthio) with fluorinated analogs to reduce CYP450-mediated degradation .

Analytical Method Validation

Q. Q8. Which analytical techniques are critical for ensuring batch-to-batch consistency?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.